molecular formula C29H30BrNO6 B303643 Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

カタログ番号 B303643
分子量: 568.5 g/mol
InChIキー: GPCLOEKABHCKNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.

作用機序

The mechanism of action of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, particularly Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. This leads to the downregulation of the expression of various oncogenes and pro-inflammatory genes, resulting in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to reduce the expression of various pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α.

実験室実験の利点と制限

One of the advantages of using Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its specificity towards Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, which allows for the selective inhibition of oncogenes and pro-inflammatory genes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for the research on Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One potential direction is the development of more potent and selective Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a promising compound with potential therapeutic applications in various diseases. Its specificity towards Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and ability to inhibit the expression of oncogenes and pro-inflammatory genes make it a valuable tool for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and potential applications.

合成法

The synthesis of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid is filtered and recrystallized to obtain the final product.

科学的研究の応用

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to inhibit the activity of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, a protein that plays a crucial role in regulating gene expression and cell proliferation.

特性

製品名

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

分子式

C29H30BrNO6

分子量

568.5 g/mol

IUPAC名

diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30BrNO6/c1-5-36-28(33)23-16(3)31-22-15-21(18-8-7-9-20(14-18)35-4)25(29(34)37-6-2)27(32)26(22)24(23)17-10-12-19(30)13-11-17/h7-14,21,24-25,31H,5-6,15H2,1-4H3

InChIキー

GPCLOEKABHCKNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

正規SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。